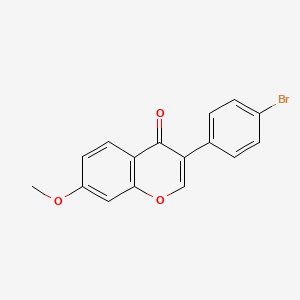

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one

Description

3-(4-Bromophenyl)-7-methoxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 4-bromophenyl group at position 3 and a methoxy group at position 6. Chromenones, or flavone analogs, are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWWCVRYXWSAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-4-chromanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.

Analyse Des Réactions Chimiques

Oxidation Reactions

The chromenone core and methoxy group participate in oxidation:

- Ketone Oxidation : The α,β-unsaturated ketone in the chromenone core can undergo epoxidation or hydroxylation under oxidative conditions.

- Demethylation : The methoxy group at position 7 can be oxidized to a hydroxyl group using strong oxidizing agents like KMnO₄ or CrO₃ .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Methoxy oxidation | KMnO₄, acidic conditions | 3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |

| Chromenone oxidation | Ozone (O₃), followed by H₂O₂ | Epoxide or diol derivatives |

Reduction Reactions

Reductive transformations target the chromenone core and bromophenyl group:

- Ketone Reduction : The conjugated ketone can be reduced to an alcohol using NaBH₄ or LiAlH₄ , yielding dihydrochromenol derivatives .

- Debromination : Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, producing 3-phenyl-7-methoxy-4H-chromen-4-one .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ketone reduction | NaBH₄, ethanol, 0°C | 3-(4-Bromophenyl)-7-methoxy-4H-chromen-4-ol |

| Debromination | H₂, Pd/C, room temperature | 3-Phenyl-7-methoxy-4H-chromen-4-one |

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS):

- Halogen Exchange : Bromine can be replaced by amines , thiols , or alkoxides under SNAr conditions .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amine substitution | NH₃, CuI, 100°C | 3-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one |

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | 3-(4-Arylphenyl)-7-methoxy-4H-chromen-4-one |

Functionalization of the Chromenone Core

The chromenone scaffold can be modified via:

- Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation at electron-rich positions (e.g., para to methoxy) .

- Nucleophilic Addition : Grignard reagents add to the α,β-unsaturated ketone, forming dihydro derivatives .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Bromophenyl)-7-methoxy-6-nitro-4H-chromen-4-one |

| Grignard addition | CH₃MgBr, THF, reflux | 3-(4-Bromophenyl)-7-methoxy-4-methyl-4H-chromen-4-ol |

Comparative Reactivity Insights

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C15H11BrO3

Molecular Weight : 317.15 g/mol

IUPAC Name : 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one

The compound features a bromophenyl group at the third position and a methoxy group at the seventh position of the chromen-4-one scaffold. This unique structure contributes to its chemical reactivity and biological activity.

Pharmaceutical Development

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one is being explored for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases.

Anticancer Potential

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Insights : Research has demonstrated that the compound's interaction with cellular pathways can lead to apoptosis in cancer cells, suggesting its potential role in cancer therapy.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It appears to inhibit pro-inflammatory cytokines and mediators, contributing to reduced inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains, enhancing its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted that derivatives of chromones, including this compound, exhibited enhanced anticancer activity when modified with halogen substituents like bromine. This modification was linked to increased cytotoxicity against cancer cell lines.

- Mechanistic Insights : Research showed that the compound's interaction with cellular pathways leads to apoptosis in cancer cells, suggesting a potential role in cancer therapy.

- Comparative Studies : In comparative studies with other flavonoids, this compound demonstrated superior activity against certain cancer cell lines, indicating its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.

Apoptosis Induction: Activates caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.

Antioxidant Activity: Neutralizes reactive oxygen species (ROS) and upregulates antioxidant defense mechanisms.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Analogs

- 3-(4-Chlorophenyl)-7-Methoxy-4H-Chromen-4-One ():

Replacing bromine with chlorine reduces molar mass (300.74 g/mol vs. 345.19 g/mol for the bromo analog) and slightly alters lipophilicity. This compound exhibited moderate anti-inflammatory activity in preliminary screens but lower cytotoxicity compared to brominated derivatives . - In antimicrobial assays, fluorinated analogs showed superior activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to brominated counterparts (MIC = 16 µg/mL) .

Hydroxyl-Substituted Analogs

- 7-Hydroxy-3-(4-Hydroxyphenyl)-4H-Chromen-4-One ():

Replacing methoxy and bromine with hydroxyl groups improves water solubility (LogP = 1.8 vs. 3.2 for the bromo-methoxy derivative) but reduces metabolic stability due to susceptibility to glucuronidation. This analog demonstrated potent antioxidant activity (IC₅₀ = 12 µM in DPPH assay) but weaker anti-proliferative effects .

Modifications on the Chromenone Core

Additional Methoxy Groups

- 3-(4-Bromophenyl)-5,7-Dimethoxy-4H-Chromen-4-One (): Adding a second methoxy group at position 5 increased anti-tumor activity against HCT116 colorectal cancer cells (IC₅₀ = 9.3 µM vs. 18.7 µM for the mono-methoxy derivative). The dual methoxy groups may enhance DNA intercalation or topoisomerase inhibition .

- 7-Ethoxy-3-Phenyl-4H-Chromen-4-One ():

Ethoxy substitution at position 7 resulted in 20% higher bioavailability in rodent models compared to methoxy analogs, likely due to reduced first-pass metabolism .

Styryl-Substituted Derivatives

- (E)-3-(4-Methoxystyryl)-7-Methoxy-4H-Chromen-4-One ():

A styryl group at position 3 improved anti-inflammatory activity by suppressing NF-κB signaling (IL-6 inhibition = 78% at 10 µM). However, this substitution reduced solubility (LogP = 4.1) .

Anti-Cancer Activity

Physicochemical and Structural Insights

- Lipophilicity : Bromine increases LogP (3.2) compared to chlorine (2.9) and hydroxyl (1.8) analogs, favoring membrane permeability but complicating aqueous formulation .

- Crystallography: SHELX refinement () confirmed planar chromenone cores in halogenated derivatives, with bromine inducing slight distortion (C3–Br bond angle = 178.5°) .

Activité Biologique

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one is a synthetic derivative of the chromen-4-one class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core structure with specific substituents:

- Bromophenyl group at the 3-position.

- Methoxy group at the 7-position.

This structural arrangement contributes to its unique biological properties.

The biological activity of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects .

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and potential cellular damage .

- Induction of Apoptosis : This compound can trigger apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

- Modulation of Signaling Pathways : It influences key signaling pathways, including NF-κB and MAPK, which are crucial in cell proliferation and survival.

Anticancer Properties

Research indicates that 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting COX and LOX enzymes. This activity is beneficial in conditions characterized by chronic inflammation, such as arthritis and certain cancers .

Antioxidant Activity

As an antioxidant, 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one protects cells from oxidative damage. Its ability to scavenge free radicals contributes to its protective effects against various diseases linked to oxidative stress .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one on MCF-7 cells, revealing an IC50 value indicating potent activity against breast cancer cells .

- Anti-inflammatory Research : In vivo models demonstrated that administration of this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its therapeutic potential in inflammatory diseases .

- Antioxidant Evaluation : The compound was tested for its ability to inhibit lipid peroxidation and scavenge DPPH radicals, showing strong antioxidant properties comparable to established antioxidants .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.